![molecular formula C12H13N3 B1650214 1-Benzyl-4-cyclopropyl-1H-1,2,3-triazole CAS No. 1151920-05-6](/img/structure/B1650214.png)
1-Benzyl-4-cyclopropyl-1H-1,2,3-triazole
Overview
Description
1-Benzyl-4-cyclopropyl-1H-1,2,3-triazole is a chemical compound that contains a triazole ring and two phenyl rings . It is an off-white solid .
Synthesis Analysis
The synthesis of 1-Benzyl-4-cyclopropyl-1H-1,2,3-triazole involves a variety of processes. The tris (1,2,3-triazol-4-yl)methane framework offers a highly versatile architecture for ligand design . The synthesis and characterisation of the homoleptic complexes were reported . Spectroscopic analysis confirmed the formation of such products .Molecular Structure Analysis
The molecule in 4-cyclopropyl-4,5-dihydro-1H-1,2,3-triazole is disposed about a mirror plane with the triazole ring lying in the plane and being orthogonal to the cyclopropyl ring . Considerable delocalization of π-electron density within the triazole ring is indicated by the pattern of bond distances .Chemical Reactions Analysis
The azide-alkyne Huisgen cycloaddition is a 1,3-dipolar cycloaddition between an azide and a terminal or internal alkyne to give a 1,2,3-triazole . This reaction has proven to be an efficient and innovative route to bioactive compounds as it is selective and devoid of side reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Benzyl-4-cyclopropyl-1H-1,2,3-triazole can be inferred from its structure and synthesis. It is an off-white solid . The IR spectrum shows peaks at 3134 cm−1 (C–H str, triazole), 3062, 2920, 2845, 2756 (C–H str, CHO), 1685 (C=O str), 1602, 1500, 1456, 1303, 1251 (C–O str), 1165, 1109 (C–O str), 1002, 869, 837, 756, 642, 513 .Scientific Research Applications
Drug Discovery
1,2,3-Triazoles, including “1-Benzyl-4-cyclopropyl-1H-1,2,3-triazole”, have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc. Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .
Organic Synthesis
1,2,3-Triazoles are used in organic synthesis due to their high chemical stability. They are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .
Polymer Chemistry
In the field of polymer chemistry, 1,2,3-triazoles play a significant role. They contribute to the development of new materials with improved properties .
Supramolecular Chemistry
1,2,3-Triazoles are used in supramolecular chemistry. Their strong dipole moment and hydrogen bonding ability make them suitable for creating complex structures .
Bioconjugation
1,2,3-Triazoles are used in bioconjugation, a chemical strategy that permanently attaches two biomolecules together .
Chemical Biology
In chemical biology, 1,2,3-triazoles are used for studying and manipulating biological systems .
Fluorescent Imaging
1,2,3-Triazoles are used in fluorescent imaging, a technique used in cellular biology to visualize structures and processes within cells .
Materials Science
In materials science, 1,2,3-triazoles are used in the development of new materials with unique properties .
Mechanism of Action
Target of Action
1-Benzyl-4-cyclopropyl-1H-1,2,3-triazole, also known as 1-benzyl-4-cyclopropyltriazole, is a triazole derivative Triazole derivatives have been known to exhibit biological activities, particularly as anti-leishmanial agents and tuberculosis inhibitors .
Mode of Action
The triazole ring in the compound is known to interact with its targets via hydrogen bonding . The molecule is disposed about a mirror plane with the triazole ring lying in the plane and being orthogonal to the cyclopropyl ring . This structural feature may influence its interaction with its targets.
Biochemical Pathways
Triazole derivatives are known to interfere with various biochemical pathways, depending on their targets .
Result of Action
Given its potential anti-leishmanial and anti-tuberculosis activities , it can be inferred that the compound may exert cytotoxic effects on the causative agents of these diseases.
properties
IUPAC Name |
1-benzyl-4-cyclopropyltriazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-2-4-10(5-3-1)8-15-9-12(13-14-15)11-6-7-11/h1-5,9,11H,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLTPSKKYXLMCEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101238605 | |
Record name | 4-Cyclopropyl-1-(phenylmethyl)-1H-1,2,3-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101238605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-cyclopropyl-1H-1,2,3-triazole | |
CAS RN |
1151920-05-6 | |
Record name | 4-Cyclopropyl-1-(phenylmethyl)-1H-1,2,3-triazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1151920-05-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Cyclopropyl-1-(phenylmethyl)-1H-1,2,3-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101238605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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